REACTION_SMILES
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[Br:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:13])[c:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12]1.[C:22]([O:23][O:24][C:25](=[O:26])[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)(=[O:33])[c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[C:40]([Cl:41])([Cl:42])([Cl:43])[Cl:44]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:13][Br:14])[c:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(Br)ccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(Br)ccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |